N-2H-tetrazol-5-ylcyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

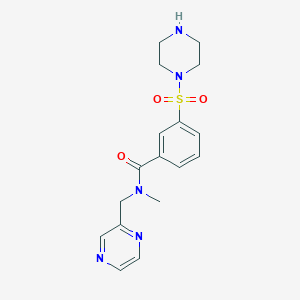

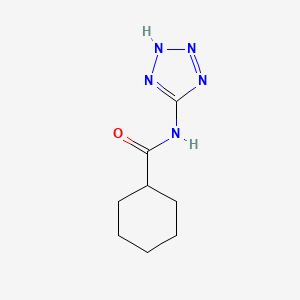

N-2H-tetrazol-5-ylcyclohexanecarboxamide, also known as TET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TET is a tetrazole-based compound that has been synthesized using various methods and has shown promising results in scientific studies.

Scientific Research Applications

Synthetic Applications and Chemical Properties

Tetrazoles, including structures similar to N-2H-tetrazol-5-ylcyclohexanecarboxamide, are renowned for their high nitrogen content, making them stable heterocycles with diverse applications. In medicinal chemistry, 5-substituted 1H-tetrazoles serve as bioisosteric replacements for carboxylic acids, contributing to the development of various clinical drugs like losartan, cefazolin, and alfentanil. The synthesis of these compounds has seen significant advancements, with researchers striving for more efficient and eco-friendly methods. Notably, microwave-assisted synthesis, use of heterogeneous catalysts, and nanoparticles as catalysts have been explored to enhance the synthesis process of 5-substituted 1H-tetrazoles (Mittal & Awasthi, 2019).

Environmental and Photodegradation Studies

The tetrazole derivatives, such as bis(1H-tetrazol-5-yl)amine (H2BTA), have been investigated for their environmental stability and degradation pathways. These compounds have found applications in the defense industry as high nitrogen composite propellants. Studies on the photodegradation of H2BTA in water under solar simulating conditions have provided insights into its degradation products and pathways, crucial for assessing the environmental impact of such compounds. The identification of aminotetrazole as a final degradation product highlights the compound's behavior under UV light and simulated sunlight, offering a foundation for natural attenuation assessments in aquatic environments (Halasz, Hawari, & Perreault, 2020).

Drug Design and Medicinal Chemistry

In drug design, tetrazoles, including this compound, are highlighted for their bioisosterism to carboxylic acids and amides. Their metabolic stability and beneficial physicochemical properties make them valuable in medicinal chemistry. Multicomponent reactions (MCRs) offer a pathway to synthesize various tetrazole scaffolds, contributing to the novelty, diversity, and complexity in drug design. This approach has facilitated the exploration of tetrazole derivatives in over 20 FDA-approved drugs, although the exact binding modes and structural biology of these compounds remain areas of ongoing research (Neochoritis, Zhao, & Dömling, 2019).

Mechanism of Action

Target of Action

Tetrazole derivatives are known to interact with various biological targets due to their structural similarity to carboxylic acid .

Mode of Action

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar) driven medicinal chemistry . This suggests that N-(2H-tetrazol-5-yl)cyclohexanecarboxamide may interact with its targets in a similar manner.

Biochemical Pathways

Tetrazole derivatives have been found to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that n-(2h-tetrazol-5-yl)cyclohexanecarboxamide may exhibit similar resistance to metabolic degradation .

Result of Action

Tetrazole derivatives are known to exhibit a wide range of biological activities, suggesting that n-(2h-tetrazol-5-yl)cyclohexanecarboxamide may have similar effects .

Action Environment

The stability and activity of tetrazole derivatives can be influenced by factors such as ph, temperature, and the presence of other chemical entities .

Properties

IUPAC Name |

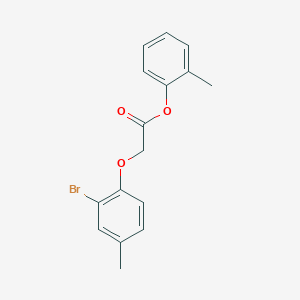

N-(2H-tetrazol-5-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O/c14-7(6-4-2-1-3-5-6)9-8-10-12-13-11-8/h6H,1-5H2,(H2,9,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCORYRBSZRUEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,6aS)-1-methyl-N-(2-thienylmethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxamide](/img/structure/B5596264.png)

![5-(4-fluorobenzoyl)-6,6,8-trimethyl-5,6-dihydro[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5596294.png)

![N-[2-(diethylamino)ethyl]-N'-2-naphthylurea](/img/structure/B5596301.png)

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5596319.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-[5-(2-thienyl)-2-furyl]propanamide hydrochloride](/img/structure/B5596322.png)

![3-[(3-bromo-5-ethoxy-4-propoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5596325.png)

![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)

![3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5596329.png)

![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)

![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)